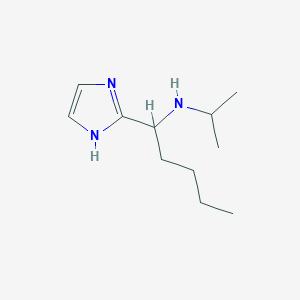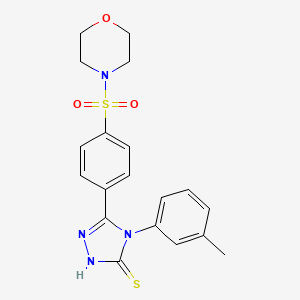
5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the phenyl ring using morpholine and sulfonyl chloride under basic conditions.
Attachment of the m-Tolyl Group: This can be done through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl and triazole rings can undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Sulfides: Formed from the reduction of the sulfonyl group.
Substituted Derivatives: Formed from substitution reactions on the phenyl and triazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Protein Binding: Used in studies involving protein-ligand interactions.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating various diseases.
Antimicrobial Activity: Exhibits activity against certain bacteria and fungi.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Incorporated into formulations for enhanced drug delivery.
Wirkmechanismus
The mechanism of action of 5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Morpholinosulfonyl)phenyl-1,2,4-triazole: Lacks the m-tolyl group.
5-(4-Sulfamoylphenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol: Contains a sulfamoyl group instead of a morpholinosulfonyl group.
Uniqueness
Structural Features: The presence of both the morpholinosulfonyl and m-tolyl groups in the same molecule.
Biological Activity: Exhibits unique biological activities compared to similar compounds due to its distinct structure.
Eigenschaften
Molekularformel |
C19H20N4O3S2 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
4-(3-methylphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O3S2/c1-14-3-2-4-16(13-14)23-18(20-21-19(23)27)15-5-7-17(8-6-15)28(24,25)22-9-11-26-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,27) |
InChI-Schlüssel |
UXIXNIWADLLWBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


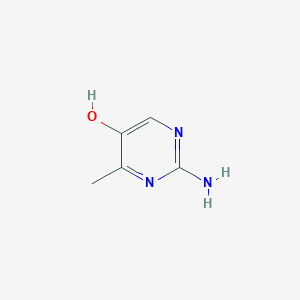
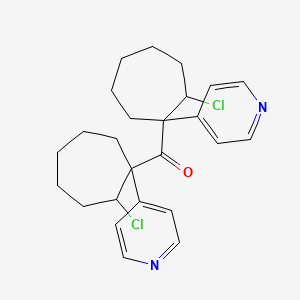

![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)
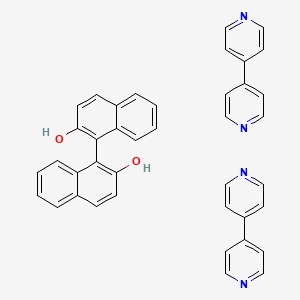




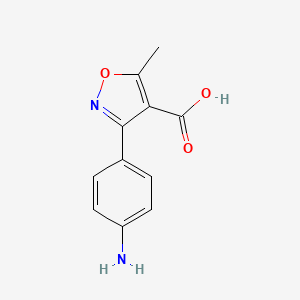

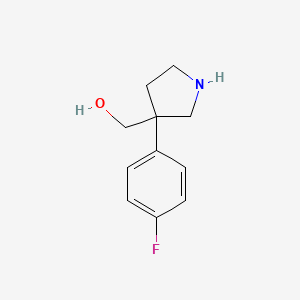
![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
